Lipophilicity Shift: LogP Increase over Unsubstituted 1H-Benzimidazol-4-ol
The introduction of the N1-benzyl and C5-methyl substituents to the benzimidazol-4-ol core results in a pronounced increase in predicted lipophilicity. The target compound exhibits a LogP of 3.01, compared to a LogP of 0.70 for the parent 1H-benzimidazol-4-ol [1]. This ~2.3 log unit increase predicts a substantially different partition coefficient, directly impacting compound handling in aqueous biological assays and organic synthesis.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.01 |
| Comparator Or Baseline | 1H-benzimidazol-4-ol (LogP = 0.70) |
| Quantified Difference | ΔLogP ≈ +2.31 |
| Conditions | In silico prediction (ACD/Labs or similar) as catalogued by ChemicalBook and Molbase |
Why This Matters
For procurement decisions, a LogP difference of this magnitude dictates a different set of compatible solvents, chromatographic conditions, and experimental design assumptions, making the compounds non-interchangeable for any application where distribution between aqueous and organic phases is critical.
- [1] Molbase. (2024). 1H-benzimidazol-4-ol (CAS 67021-83-4). Retrieved from Molbase database. View Source
